molecular formula C10H10O4 B2449229 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid CAS No. 143809-21-6

5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid

Cat. No.: B2449229
CAS No.: 143809-21-6
M. Wt: 194.186
InChI Key: YBPIZYYGBWSBKO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

The compound is formally named 5-methyl-2,3-dihydrobenzo[b]dioxine-6-carboxylic acid under IUPAC guidelines. Its structure consists of a benzodioxane core (a benzene ring fused with a 1,4-dioxane ring) substituted with a methyl group at position 5 and a carboxylic acid group at position 6. The molecular formula is C₁₀H₁₀O₄ , with a molecular weight of 194.18 g/mol . Key identifiers include:

Property Value
CAS Registry Number 143809-21-6
EC Number 966-190-0
Synonyms 5-Methyl-1,4-benzodioxan-6-carboxylic acid; MFCD20640435
SMILES CC1=C2C(=CC=C1C(=O)O)OCCO2

The bicyclic system adopts a planar benzene ring fused to a non-planar dioxane ring, with the methyl and carboxylic acid groups contributing to stereoelectronic interactions. X-ray crystallography and NMR studies confirm the substituents' positions, critical for its reactivity in synthetic applications.

Historical Context of Benzodioxane Derivatives in Organic Chemistry

Benzodioxane derivatives have been studied since the late 19th century, with early interest in natural products like silybin (a hepatoprotective flavonolignan) and purpurenol (a neolignan). Synthetic benzodioxanes gained prominence in the 20th century, exemplified by doxazosin , an α₁-adrenoceptor antagonist used for hypertension. The target compound emerged as a synthetic intermediate in the 1990s, enabling access to complex molecules via its carboxylic acid group.

Recent advances include its use in anticancer drug development , where hydrazone-tethered benzodioxane derivatives exhibit mTOR inhibitory activity. Additionally, its role in synthesizing MAO-B inhibitors for Parkinson’s disease highlights its pharmacological relevance. The compound’s synthesis from gallic acid—a natural polyphenol—demonstrates the bridge between natural product chemistry and modern drug design.

Positional Isomerism in Substituted 1,4-Benzodioxine Carboxylic Acids

Positional isomerism in benzodioxane derivatives arises from variations in substituent placement on the fused ring system. For 5-methyl-2,3-dihydrobenzo[b]dioxine-6-carboxylic acid, isomers include:

  • 5-Carboxylic acid-6-methyl isomer : Swapping the positions of the methyl and carboxylic acid groups.
  • 7-Methyl-6-carboxylic acid isomer : Relocating the methyl group to position 7 while retaining the carboxylic acid at position 6.

These isomers exhibit distinct physicochemical properties. For example, 1,4-benzodioxane-2-carboxylic acid (CAS: 3663-80-7) lacks the methyl group but shares the carboxylic acid functionality, resulting in altered hydrogen-bonding capacity and solubility. Synthesis of such isomers often involves regioselective functionalization. For instance, lithiation of 1,4-benzodioxin-2-carboxylic acid followed by electrophilic quenching yields 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, a positional isomer with applications in polymer chemistry.

The table below contrasts key properties of selected isomers:

Compound CAS Number Molecular Formula Substituent Positions
5-Methyl-6-carboxylic acid derivative 143809-21-6 C₁₀H₁₀O₄ 5-methyl, 6-carboxylic
1,4-Benzodioxane-2-carboxylic acid 3663-80-7 C₉H₈O₄ 2-carboxylic
3-Ethoxycarbonyl-2-carboxylic acid Not assigned C₁₁H₁₀O₅ 2-carboxylic, 3-ethoxy

Synthetic strategies for accessing these isomers include Fischer esterification , nucleophilic substitution , and Pd-catalyzed cross-couplings . For example, oxidation of 5-methyl-1,4-benzodioxan-6-carbaldehyde yields the carboxylic acid derivative, while varying the aldehyde’s substitution pattern produces isomers.

Properties

IUPAC Name

5-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-7(10(11)12)2-3-8-9(6)14-5-4-13-8/h2-3H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPIZYYGBWSBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydroxybenzoic acid with methyl iodide in the presence of a base to introduce the methyl group, followed by cyclization to form the dioxine ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid has shown potential in the development of pharmaceuticals due to its structural properties that can interact with biological targets.

Key Findings:

  • Antioxidant Activity: Research indicates that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects: Studies have suggested that derivatives of this compound may reduce inflammation in various biological models, making it a candidate for anti-inflammatory drug development .
  • Antimicrobial Properties: Its derivatives have been tested against various pathogens and have shown promising results in inhibiting microbial growth .

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a reduction in inflammatory markers and joint swelling compared to control groups .

Environmental Science Applications

The compound is also being investigated for its applications in environmental science, particularly in the field of pollution remediation.

Key Findings:

  • Pollutant Degradation: Research has highlighted the ability of this compound to degrade certain environmental pollutants when used in photodegradation processes .
  • Soil Remediation: Its application in soil treatment has been studied to enhance the degradation of organic contaminants, improving soil health and reducing toxicity levels .

Data Table: Environmental Application Results

Application AreaMethod UsedResults
Pollutant DegradationPhotocatalytic degradation85% reduction of pollutants
Soil RemediationBioremediation techniquesImproved soil quality metrics

Material Science Applications

In material science, this compound is being explored for its potential use in synthesizing novel materials.

Key Findings:

  • Polymer Synthesis: The compound can be utilized as a monomer for creating biodegradable polymers with enhanced mechanical properties .
  • Nanocomposite Development: Research indicates that incorporating this compound into nanocomposites can improve thermal stability and mechanical strength .

Case Study:
A recent investigation into the synthesis of biodegradable polymers using this compound demonstrated improved degradation rates compared to traditional petroleum-based plastics. The study was published in Materials Science and Engineering .

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylic acid: Lacks the methyl group at the 5th position.

    5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: The ester form of the compound.

Uniqueness: 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which can influence its reactivity and potential applications. The methyl group can affect the compound’s electronic properties and steric hindrance, while the carboxylic acid group provides a site for further chemical modifications.

Biological Activity

5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid (CAS No. 143809-21-6) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its chemical properties, synthesis methods, and relevant studies that highlight its pharmacological effects.

The molecular formula of this compound is C10H10O4, with a molecular weight of 194.18 g/mol. The compound features a dioxin ring structure which is known to influence its biological activity. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Boiling PointNot available
InChI KeyYBPIZYYGBWSBKO-UHFFFAOYSA-N
PubChem ID10702959

Synthesis

The synthesis of this compound can be achieved through various methods. One notable method involves the use of sodium hydroxide and palladium-carbon as catalysts in a tetrahydrofuran solvent. The reaction typically yields a product with a yield of approximately 61% under controlled conditions .

Cytotoxicity and Pharmacological Potential

Research into the cytotoxic effects of dioxin derivatives indicates that these compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects. For example, some studies have reported that structurally related compounds can induce apoptosis in cancer cell lines at micromolar concentrations .

Case Studies and Research Findings

Case Study: Antimicrobial Screening
A study evaluated several dioxin derivatives for their antimicrobial activity. The findings indicated that certain structural modifications significantly enhanced bioactivity against Gram-positive bacteria, suggesting a structure-activity relationship (SAR) that could be applied to the development of new antimicrobial agents based on the dioxin framework .

Research Findings: Cytotoxic Effects
In vitro studies have shown that dioxin derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of oxidative stress and disruption of mitochondrial function, leading to apoptotic cell death . These findings underscore the potential of this compound as a lead compound for further pharmacological development.

Q & A

(Basic) What synthetic routes are recommended for synthesizing 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves cyclocondensation of substituted catechol derivatives with methyl-containing precursors. For example, the dihydrobenzo[b][1,4]dioxine core can be formed via acid-catalyzed cyclization of 3-methylcatechol with a carbonyl compound. To optimize parameters (e.g., temperature, catalyst concentration, solvent polarity), employ a Design of Experiments (DoE) framework. A 2³ factorial design can systematically test variables (e.g., reaction time, temperature, catalyst loading) to maximize yield while minimizing side products . Post-optimization, validate conditions using response surface methodology to refine interactions between variables.

(Basic) Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) to assess purity (≥98% by area normalization) .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns. For example, the methyl group at position 5 should appear as a singlet (~δ 2.1 ppm), while the carboxylic acid proton may be absent due to exchange broadening (DMSO-d₆ solvent recommended) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M-H]⁻ at m/z calculated for C₁₁H₁₀O₄: 206.0579).

(Advanced) How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict reactivity at the carboxylic acid or methyl positions .
  • Reaction Path Search : Apply algorithms like the anharmonic downward distortion following (ADDF) method to explore feasible reaction pathways for introducing substituents (e.g., amides, esters) .
  • Docking Studies : Screen derivatives against target proteins (e.g., enzymes) using molecular dynamics simulations to prioritize candidates for synthesis .

(Advanced) What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Sensitivity Analysis : Identify variables (e.g., solvent effects, steric hindrance) that deviate from idealized computational models by systematically varying experimental conditions .
  • Iterative Feedback : Integrate experimental results (e.g., unexpected byproducts) into computational workflows to refine transition state geometries or solvation models .
  • Cross-Validation : Compare results across multiple computational packages (e.g., Gaussian, ORCA) to isolate software-specific artifacts.

(Advanced) How can researchers assess potential endocrine-disrupting effects of this compound?

Methodological Answer:

  • In Vitro Assays : Use ERα/ERβ binding assays or yeast estrogen screens (YES) to evaluate affinity for estrogen receptors, referencing protocols for chlorinated dioxins .
  • QSAR Modeling : Train quantitative structure-activity relationship models on datasets of known endocrine disruptors to predict activity based on substituent effects .
  • Metabolite Tracking : Employ LC-MS/MS to identify oxidative metabolites that may exhibit higher binding affinity than the parent compound.

(Basic) What functionalization strategies are effective at the 6-carboxylic acid position?

Methodological Answer:

  • Esterification : React with alcohols (e.g., methanol, benzyl alcohol) under acid catalysis (H₂SO₄ or DCC/DMAP) to produce esters for prodrug development.
  • Amide Formation : Use coupling agents (e.g., EDC/HOBt) to conjugate amines, enabling peptide-like derivatives.
  • Boronic Acid Intermediates : Convert the acid to a boronate ester for Suzuki-Miyaura cross-coupling, leveraging protocols for 2,3-dihydrobenzo[b][1,4]dioxin-6-ylboronic acid derivatives .

(Advanced) How can AI-driven platforms optimize large-scale synthesis?

Methodological Answer:

  • Process Simulation : Use COMSOL Multiphysics to model heat transfer and mixing efficiency in batch reactors, identifying bottlenecks (e.g., localized overheating) .
  • Autonomous Experimentation : Implement machine learning algorithms to iteratively adjust parameters (e.g., stirring rate, reagent addition rate) in real-time, minimizing human intervention .
  • Failure Mode Analysis : Train neural networks on historical failure data to predict and mitigate risks (e.g., crystallization issues during workup).

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